1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one
Overview
Description
1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one, also known as CPD-PPE, is a synthetic compound that has recently been studied for its potential applications in various scientific and medical research fields. CPD-PPE has been found to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects, and has been used in a variety of lab experiments.
2.
Scientific Research Applications
Structural Characterization and Synthesis
- Crystal Structure Analysis : A study on the structure of 3-(3,5-dimethylpiperidino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione revealed insights into the molecular conformation, demonstrating the staggered conformation around the piperidino-succinimide C-N bond and the chair conformation of the piperidinyl ring, enhancing understanding of the molecular dynamics of similar compounds (Igonin et al., 1993).
- Synthetic Approaches : Research on the synthesis, structural characterization, and theoretical studies of a new pyrrole derivative showcased the compound's synthesis through a one-pot four-component coupling reaction. This work provides a foundation for synthesizing structurally related compounds with potential applications in materials science and pharmaceuticals (Louroubi et al., 2019).
Interaction with Receptors
- The molecular interaction study of a structurally related antagonist with the CB1 cannabinoid receptor highlighted the conformational analysis and pharmacophore models, offering insights into the compound's receptor binding and antagonist activity. This research could guide the design of receptor-targeted therapies or molecular probes (Shim et al., 2002).
Interaction with Metals
- A study on the synthesis and characterization of [CoIII(salophen)(amine)2]ClO4 complexes, where amine includes piperidine, provided valuable data on the coordination chemistry and structural properties of metal complexes incorporating pyrrolidine and piperidine moieties. These findings have implications for the development of coordination compounds with specific chemical or physical properties (Amirnasr et al., 2001).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQIPRWKLACSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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